molecular formula C14H11ClN2O3 B5529366 2-chloro-N-methyl-5-nitro-N-phenylbenzamide CAS No. 6374-28-3

2-chloro-N-methyl-5-nitro-N-phenylbenzamide

Cat. No.: B5529366
CAS No.: 6374-28-3
M. Wt: 290.70 g/mol
InChI Key: GKDLKMVODXIMNU-UHFFFAOYSA-N
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Description

Contextualization within Benzamide (B126) Derivatives Research

Benzamide and its derivatives are a well-established class of compounds with significant interest in medicinal chemistry and materials science. drugbank.com These compounds are recognized for a wide array of biological activities, including but not limited to antimicrobial, analgesic, and anticancer properties. The core benzamide structure serves as a versatile scaffold for chemical modifications, allowing researchers to develop novel compounds with tailored properties. drugbank.com However, specific research contextualizing 2-chloro-N-methyl-5-nitro-N-phenylbenzamide within this broad field of study is not readily found in publicly accessible scientific databases.

Academic Significance and Research Gaps Pertaining to this compound

The academic significance of any given compound is typically established through peer-reviewed research that details its synthesis, characterization, and evaluation of its properties. For this compound, there is a discernible lack of such published studies. This absence of literature indicates a significant research gap. Key unanswered questions for this compound include its synthetic pathways, spectroscopic characterization, physical and chemical properties, and any potential biological activity or material applications. Without this foundational research, its academic significance remains undefined.

Objectives and Scope of Academic Inquiry for this compound

The objectives and scope of academic inquiry for a novel or understudied compound would typically involve a systematic investigation. This would likely begin with the development of an efficient and scalable synthesis method. Following successful synthesis, comprehensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure. Subsequent research would logically progress to the exploration of its physicochemical properties and the screening for potential biological activities or other useful applications. At present, there is no indication in the available literature that such a systematic inquiry has been undertaken or published for this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-methyl-5-nitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c1-16(10-5-3-2-4-6-10)14(18)12-9-11(17(19)20)7-8-13(12)15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDLKMVODXIMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351841
Record name 2-chloro-N-methyl-5-nitro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6374-28-3
Record name 2-chloro-N-methyl-5-nitro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Elucidation of Reaction Pathways for 2 Chloro N Methyl 5 Nitro N Phenylbenzamide

Retrosynthetic Analysis of the 2-chloro-N-methyl-5-nitro-N-phenylbenzamide Core Structure

A retrosynthetic analysis of this compound (I) reveals two primary disconnection points around the central amide bond. This approach simplifies the target molecule into more readily available or synthetically accessible precursors.

The most logical disconnection is at the amide C-N bond, which leads to two key synthons: an acyl cation equivalent derived from 2-chloro-5-nitrobenzoic acid (II) and an N-methyl-N-phenylamine anion equivalent (III). This strategy is synthetically viable as it breaks the molecule down into a carboxylic acid derivative and a secondary amine, which are common starting materials for amide synthesis.

A further disconnection of precursor II involves the removal of the nitro and chloro groups, leading back to benzoic acid. Similarly, precursor III can be retrosynthetically disconnected to aniline (B41778) and a methyl group source. This comprehensive analysis provides a roadmap for the forward synthesis, highlighting the key bond formations and functional group interconversions required.

Retrosynthetic analysis of this compoundFigure 1: Retrosynthetic disconnection of this compound.

Development and Optimization of Synthetic Routes to this compound

The forward synthesis, guided by the retrosynthetic analysis, involves the preparation of the key precursors followed by their coupling to form the final product.

The synthesis of the secondary amine precursor, N-methylaniline, is a critical step. Various methods have been developed for the N-methylation of aniline. A common industrial method involves the reaction of aniline with methanol (B129727) in the presence of an acid catalyst, such as sulfuric or hydrochloric acid, at elevated temperatures and pressures. google.com Another approach utilizes dimethyl sulfate (B86663) to methylate aniline. chemicalbook.com More contemporary and greener methods aim to use less hazardous methylating agents and milder reaction conditions. For instance, the alkylation of aniline with methanol can be achieved over modified kaolin (B608303) catalysts, offering a simpler and more environmentally friendly route. acs.org The choice of method depends on factors such as scale, cost, and environmental considerations.

Method Reagents Conditions Advantages Disadvantages
Methanol AlkylationAniline, MethanolAcid catalyst (e.g., H₂SO₄), 200-250°C, 50-150 atm google.comCost-effectiveHarsh conditions, requires high pressure
Dimethyl SulfateAniline, (CH₃)₂SO₄Aqueous solution, <10°C chemicalbook.comHigh yieldDimethyl sulfate is highly toxic
Modified Kaolin CatalystAniline, MethanolMixed metal salt modified kaolinMilder conditions, greener approach acs.orgCatalyst preparation required

Table 1: Comparison of Synthetic Methods for N-methylaniline.

The formation of the amide bond is the cornerstone of this synthesis. This is typically achieved by reacting the carboxylic acid precursor, 2-chloro-5-nitrobenzoic acid, or its more reactive derivative, with N-methylaniline.

A common and effective method is the conversion of the carboxylic acid to its corresponding acyl chloride, 2-chloro-5-nitrobenzoyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with N-methylaniline to form the desired benzamide (B126). This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct.

Alternatively, direct condensation of the carboxylic acid and the amine can be achieved using coupling agents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) activate the carboxylic acid, facilitating the nucleophilic attack by the amine. chemicalbook.com

The synthesis of the key precursor, 2-chloro-5-nitrobenzoic acid, involves sequential chlorination and nitration of a simpler aromatic starting material. A common route starts with o-chlorobenzoic acid. prepchem.compatsnap.comgoogle.com The nitration of o-chlorobenzoic acid is typically performed using a mixture of concentrated nitric acid and sulfuric acid. prepchem.comnbinno.com The reaction conditions, particularly the temperature, must be carefully controlled to favor the formation of the desired 5-nitro isomer and minimize the production of other isomers. prepchem.com The crude product can be purified by recrystallization. prepchem.com

Starting Material Reagents Conditions Yield Reference
o-Chlorobenzoic AcidHNO₃, H₂SO₄<0°C92% prepchem.com
o-Chlorobenzoic AcidConcentrated H₂SO₄, HNO₃30-40°C>85% google.com

Table 2: Synthesis of 2-chloro-5-nitrobenzoic acid via Nitration.

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. chemmethod.com In the synthesis of this compound, several strategies can be employed to align with these principles.

For the amidation step, direct condensation of the carboxylic acid and amine is preferable to the acyl chloride route as it avoids the use of hazardous chlorinating agents and the generation of HCl waste. Catalytic methods for direct amidation are particularly attractive. For example, boric acid has been shown to catalyze the amidation of benzoic acids, offering a greener alternative to stoichiometric coupling agents. sciepub.com The use of solvent-free or eco-compatible solvent conditions further enhances the green credentials of the synthesis. tandfonline.comtandfonline.com

In the synthesis of N-methylaniline, catalytic methods using modified kaolin or other solid catalysts present a greener alternative to traditional methods that use corrosive acids or toxic alkylating agents. acs.org Similarly, optimizing the nitration step to improve selectivity and reduce the formation of byproducts minimizes waste and improves atom economy.

Mechanistic Investigations of Key Synthetic Steps for this compound

The key bond-forming step in the synthesis is the N-acylation reaction. When using an acyl chloride, the reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of N-methylaniline attacks the electrophilic carbonyl carbon of 2-chloro-5-nitrobenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride leaving group to form the stable amide product. The presence of a base facilitates the deprotonation of the nitrogen in the intermediate, driving the reaction to completion.

In direct catalytic amidation, the catalyst, such as boric acid, activates the carboxylic acid by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. This lowers the activation energy for the reaction, allowing it to proceed under milder conditions.

The nitration of o-chlorobenzoic acid is an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile. The directing effects of the chloro (ortho-, para-directing) and carboxylic acid (meta-directing) groups on the benzene (B151609) ring influence the position of nitration, with the nitro group predominantly adding to the 5-position.

Chemical Reactivity and Transformation Studies of 2 Chloro N Methyl 5 Nitro N Phenylbenzamide

Nucleophilic Aromatic Substitution Reactions of the Chlorinated Benzamide (B126) Moiety

The chloro substituent on the benzamide ring of 2-chloro-N-methyl-5-nitro-N-phenylbenzamide is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is due to the presence of the strongly electron-withdrawing nitro group in the para position relative to the chlorine atom. This arrangement stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy.

Common nucleophiles that can displace the chloride ion include alkoxides, phenoxides, and amines. For instance, reaction with sodium methoxide in methanol (B129727) would be expected to yield the corresponding methoxy derivative. Similarly, treatment with ammonia or a primary/secondary amine under appropriate conditions would lead to the formation of the corresponding amino-substituted benzamide. The reaction conditions for these transformations typically involve polar aprotic solvents and may require elevated temperatures to proceed at a practical rate.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

Nucleophile Reagent Product
Methoxide Sodium Methoxide (NaOCH₃) 2-methoxy-N-methyl-5-nitro-N-phenylbenzamide
Ammonia Aqueous Ammonia (NH₃) 2-amino-N-methyl-5-nitro-N-phenylbenzamide

Reduction Reactions of the Nitro Group in this compound

The nitro group of this compound can be readily reduced to an amino group under various conditions. The choice of reducing agent is crucial to ensure selectivity, particularly to avoid concurrent reduction or removal of the chloro substituent.

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Chemical reducing agents are also effective. For instance, metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), are classic reagents for this transformation. Another common reagent is sodium dithionite (Na₂S₂O₄). These methods are generally efficient and high-yielding, providing the corresponding 5-amino-2-chloro-N-methyl-N-phenylbenzamide, a key intermediate for further derivatization.

Hydrolytic Stability and Degradation Pathways of this compound under Varied Conditions

The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, although typically requiring forcing conditions such as high temperatures and prolonged reaction times.

Under acidic hydrolysis, protonation of the amide carbonyl oxygen is followed by nucleophilic attack of water, leading to the cleavage of the amide bond to form 2-chloro-5-nitrobenzoic acid and N-methylaniline.

Basic hydrolysis proceeds via the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. This results in the formation of the corresponding carboxylate salt, 2-chloro-5-nitrobenzoate, and N-methylaniline after workup. The presence of the electron-withdrawing nitro and chloro groups may influence the rate of hydrolysis compared to unsubstituted benzamides.

Electrophilic Aromatic Substitution on the Phenyl Ring of this compound

Electrophilic aromatic substitution on the N-phenyl ring of this compound is influenced by the directing effect of the N-methylbenzamido group. The amide group is an ortho-, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the phenyl ring, stabilizing the arenium ion intermediate.

Functional Group Interconversions and Derivatization Studies of this compound

The various functional groups present in this compound allow for a wide range of interconversions and derivatizations. Following the reduction of the nitro group to an amine, the resulting amino group can undergo a plethora of reactions. For example, it can be diazotized and subsequently converted to a variety of other functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction).

The amide functionality itself can also be a site for further reactions. For instance, the N-H bond of a related primary or secondary amide could be a site for alkylation or acylation, though this is not applicable to the tertiary amide in the title compound. The amide can also be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would also likely reduce the nitro group.

Table 2: List of Compounds Mentioned

Compound Name
This compound
2-methoxy-N-methyl-5-nitro-N-phenylbenzamide
2-amino-N-methyl-5-nitro-N-phenylbenzamide
2-(dimethylamino)-N-methyl-5-nitro-N-phenylbenzamide
5-amino-2-chloro-N-methyl-N-phenylbenzamide
2-chloro-5-nitrobenzoic acid
N-methylaniline

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro N Methyl 5 Nitro N Phenylbenzamide

Detailed Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR) Analysis of 2-chloro-N-methyl-5-nitro-N-phenylbenzamide

No experimental 1D (¹H, ¹³C) or 2D (COSY, HSQC, HMBC) NMR spectra for this compound are available in the public domain. A detailed analysis of chemical shifts, coupling constants, and through-bond correlations to confirm the molecular structure cannot be performed.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis of this compound

No recorded FT-IR or Raman spectra are available. A functional group analysis based on characteristic vibrational frequencies for the amide, nitro, chloro, and aromatic functional groups of this specific molecule cannot be conducted.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) of this compound

There is no available UV-Vis absorption or fluorescence spectroscopy data. An analysis of the electronic transitions and photophysical properties of the compound cannot be provided.

X-ray Crystallography for Solid-State Structure and Conformational Analysis of this compound

No crystallographic information file (CIF) or published crystal structure data exists for this compound. Consequently, a detailed analysis of its solid-state conformation, bond lengths, bond angles, and intermolecular interactions is not feasible.

Computational and Theoretical Investigations of 2 Chloro N Methyl 5 Nitro N Phenylbenzamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Geometry of 2-chloro-N-methyl-5-nitro-N-phenylbenzamide

No published studies were found that specifically detail the use of Density Functional Theory (DFT) or ab initio methods to determine the electronic structure and molecular geometry of this compound. Such studies would typically provide data on bond lengths, bond angles, dihedral angles, and electronic properties like HOMO-LUMO gaps.

Conformational Analysis and Potential Energy Surface Mapping of this compound

There is no available research on the conformational analysis or potential energy surface mapping for this compound. This type of investigation is crucial for understanding the molecule's flexibility and identifying its stable conformers.

Prediction of Spectroscopic Parameters for this compound (NMR, IR, UV-Vis)

Specific theoretical predictions for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra of this compound are not present in the available literature. These predictions would require the quantum chemical calculations mentioned in section 5.1.

Molecular Dynamics Simulations to Study Solution-Phase Behavior of this compound

No molecular dynamics simulation studies have been published that focus on the behavior of this compound in solution. These simulations would offer insights into its interactions with different solvents and its dynamic properties.

Theoretical Studies on Reaction Mechanisms Involving this compound

There is a lack of theoretical studies investigating the reaction mechanisms in which this compound might participate. Such studies would elucidate the pathways and transition states of its chemical transformations.

Exploration of Non Clinical Applications for 2 Chloro N Methyl 5 Nitro N Phenylbenzamide

Role of 2-chloro-N-methyl-5-nitro-N-phenylbenzamide in Material Science Research

A comprehensive search of scientific literature did not yield any studies where this compound has been investigated as a precursor for polymers or utilized in the study of liquid crystals or supramolecular assemblies.

Investigation as a Polymer Precursor

There is no available research indicating that this compound has been used as a monomer or precursor in polymerization reactions. The chemical structure possesses potential reactive sites, but its application in this area has not been explored in published literature.

Utility in Liquid Crystal or Supramolecular Assembly Studies

No studies have been found that explore the potential of this compound to form liquid crystalline phases or to be used as a building block in supramolecular assemblies.

Application of this compound in Catalysis Research

The potential for this compound to function as a ligand, organocatalyst, or a precursor to catalytic species has not been documented in peer-reviewed research.

As a Ligand in Metal-Catalyzed Reactions

There is no evidence in the scientific literature of this compound being used as a ligand to form metal complexes for catalytic applications.

As an Organocatalyst or Precursor to Catalytic Species

No published research describes the use of this compound as an organocatalyst or as a starting material for the synthesis of catalytically active molecules.

Research into this compound within Agrochemical Contexts (e.g., Herbicide/Pesticide Precursors, in vitro plant-target studies)

A thorough review of agrochemical research literature reveals no mention of this compound as a precursor for herbicides or pesticides, nor are there any in vitro studies on its effects on plant targets. Its potential in this field remains unexplored.

Investigation of this compound as a Molecular Probe for in vitro Biological Systems

Scientific investigation into the utility of specific chemical compounds as molecular probes is fundamental to advancing our understanding of biological systems. Such probes can be invaluable tools for elucidating the function and behavior of enzymes, receptors, and other biomolecules. This section explores the documented non-clinical applications of this compound as a molecular probe in various in vitro settings.

In vitro Enzyme Inhibition Studies

A thorough review of publicly available scientific literature reveals a lack of specific studies investigating this compound as an inhibitor of any particular enzyme. While research has been conducted on structurally similar compounds, no data could be retrieved that specifically details the enzyme inhibition profile of this compound. Therefore, no data tables on its inhibitory concentrations (e.g., IC50 values) or mechanisms of enzyme inhibition can be provided at this time.

In vitro Receptor Binding Assays

Similarly, there is no available research detailing the use of this compound in in vitro receptor binding assays. Consequently, information regarding its affinity (e.g., Ki or Kd values) for specific receptors, its selectivity profile, or its functional activity as an agonist, antagonist, or inverse agonist is not present in the current body of scientific literature. As such, no data table summarizing receptor binding characteristics can be compiled.

Molecular Interaction Profiling in Cell-Free Systems

Investigations into the direct molecular interactions of this compound with biological macromolecules in cell-free systems have not been reported in published research. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or nuclear magnetic resonance (NMR) spectroscopy, which are often employed to characterize such interactions, have not been applied to this specific compound according to available records. Therefore, a profile of its molecular interactions, including binding kinetics and thermodynamic parameters, is not available.

Structure Activity Relationship Sar Studies of 2 Chloro N Methyl 5 Nitro N Phenylbenzamide and Its Analogues Non Clinical Context

Design and Synthesis of Structurally Modified Analogues of 2-chloro-N-methyl-5-nitro-N-phenylbenzamide

The design and synthesis of analogues of this compound are centered around a versatile N-phenylbenzamide scaffold, which allows for systematic structural modifications. The primary synthetic route to this class of compounds is the amidation reaction between a substituted benzoic acid and an aniline (B41778) derivative. For the parent compound, this involves the reaction of 2-chloro-5-nitrobenzoic acid with N-methylaniline.

To explore the SAR, a library of analogues can be generated by introducing a variety of substituents at different positions on the two aromatic rings. Common strategies for creating this chemical diversity include:

Modification of the Benzoyl Ring: The chloro and nitro groups on the benzoyl ring are key features. Analogues can be synthesized by altering the position of these substituents or by replacing them with other electron-withdrawing or electron-donating groups. For instance, the chlorine atom can be substituted with other halogens (e.g., bromine) or moved to other positions on the ring. Similarly, the nitro group's position can be varied, or it can be replaced with groups like cyano or trifluoromethyl to modulate electronic properties.

Modification of the N-Phenyl Ring: The N-phenyl ring offers numerous possibilities for substitution. A range of alkyl, alkoxy, halogen, and other functional groups can be introduced at the ortho, meta, and para positions to probe the steric and electronic requirements of the biological target. nih.govresearchgate.net

Alteration of the Amide Linker: The N-methyl group on the amide nitrogen is another point of modification. Analogues with different N-alkyl groups or an N-H (unsubstituted) can be synthesized to investigate the role of this group in the compound's conformation and binding.

The synthesis of these analogues typically involves the activation of the carboxylic acid of the substituted benzoic acid, often by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with the appropriately substituted aniline in the presence of a base to yield the desired N-phenylbenzamide derivative.

Correlation of Structural Variations with in vitro Biological Activity (e.g., enzyme inhibition, cellular targets)

The in vitro biological activity of this compound analogues is evaluated to establish a correlation between their chemical structure and their effects on specific biological targets, such as enzymes or cellular pathways. While specific data for a broad range of this compound analogues is not extensively documented in publicly available literature, SAR studies of closely related N-phenylbenzamide derivatives provide valuable insights.

For instance, a study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as inhibitors of α-glucosidase and α-amylase revealed key SAR findings. nih.govresearchgate.net In this series, the nature and position of substituents on the N-phenyl ring significantly impacted the inhibitory activity. nih.govresearchgate.net The compound bearing a 2-methyl-5-nitro substituent on the N-phenyl ring was identified as the most potent inhibitor of both enzymes. nih.govresearchgate.net This suggests that the presence of both an electron-donating group (methyl) and an electron-withdrawing group (nitro) on the N-phenyl ring can enhance biological activity. nih.govresearchgate.net

The following interactive table summarizes the in vitro inhibitory activity of selected analogues from this study, highlighting the influence of N-phenyl ring substitution on enzyme inhibition.

Compound IDN-Phenyl Ring Substituent (R)α-Glucosidase IC₅₀ (µM)α-Amylase IC₅₀ (µM)
5a H>100>100
5b 2-CH₃15.25 ± 0.645.30 ± 1.23
5m 2-CH₃, 4-NO₂12.50 ± 0.921.52 ± 0.84
5o 2-CH₃, 5-NO₂10.75 ± 0.520.90 ± 0.31
5p 4-NO₂18.20 ± 0.752.10 ± 0.52
Acarbose (Standard)55.14 ± 0.715.60 ± 0.30

Data sourced from a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.govresearchgate.net

These findings underscore the importance of the substitution pattern on the N-phenyl ring for achieving potent enzyme inhibition. The enhanced activity of compound 5o may be attributed to a favorable electronic distribution and steric fit within the enzyme's active site. researchgate.net

Broader studies on N-phenylbenzamide derivatives have shown their potential to target a variety of cellular components, including the mitochondrial permeability transition pore and histone deacetylase 2. semanticscholar.orgnih.gov The specific cellular targets of this compound analogues would need to be determined through dedicated in vitro screening and target identification studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

A typical QSAR study for derivatives of this compound would involve the following steps:

Data Set Preparation: A series of analogues with known in vitro biological activities (e.g., IC₅₀ values for enzyme inhibition) would be compiled.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each analogue. These descriptors quantify different aspects of the molecular structure, including:

Electronic Descriptors: (e.g., partial charges, dipole moment) which are influenced by the chloro and nitro substituents.

Steric Descriptors: (e.g., molecular volume, surface area) which are affected by the size and shape of different substituents.

Hydrophobic Descriptors: (e.g., LogP) which describe the lipophilicity of the molecule.

Topological Descriptors: which describe the connectivity of atoms in the molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using statistical techniques like cross-validation and by using an external test set of compounds not included in the model development.

For example, a 3D-QSAR study on benzanilide derivatives as isocitrate lyase inhibitors utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). longdom.org These models provide insights into the favorable and unfavorable steric, electrostatic, hydrophobic, and hydrogen-bonding interactions within the target's binding site, which can guide the design of more potent inhibitors. longdom.org A similar approach could be applied to this compound derivatives to elucidate the key structural features required for their biological activity.

Influence of Substituent Effects on Reactivity and Molecular Recognition Properties

The substituents on the aromatic rings of this compound play a crucial role in its chemical reactivity and molecular recognition by biological targets.

The Nitro Group: The nitro group is a strong electron-withdrawing group, and its presence significantly influences the electronic properties of the benzoyl ring. nih.govresearchgate.net This electron-withdrawing effect can:

Enhance Reactivity: The nitro group can activate the aromatic ring towards nucleophilic aromatic substitution, making the chloro group more susceptible to displacement by nucleophiles.

Influence Molecular Recognition: The nitro group can participate in hydrogen bonding and other electrostatic interactions with amino acid residues in a protein's active site, thereby contributing to the binding affinity. nih.govresearchgate.net The biological activity of many nitro-containing compounds is dependent on the reduction of the nitro group to reactive intermediates within the target cell. nih.gov

The Chloro Group: The chlorine atom is an electronegative and moderately electron-withdrawing substituent. Its effects include:

Modulating Lipophilicity: The presence of a chlorine atom generally increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes.

Steric Influence: The size of the chlorine atom can influence the conformation of the molecule and its fit within a binding pocket.

The N-Methyl Group: The methyl group on the amide nitrogen can have several effects:

Steric Hindrance: It can create steric hindrance that influences the preferred conformation of the molecule, particularly the torsion angle between the two aromatic rings.

Loss of Hydrogen Bond Donor: Unlike an unsubstituted amide (N-H), the N-methylated amide cannot act as a hydrogen bond donor, which can be a critical factor in molecular recognition.

Advanced Analytical Method Development for Research on 2 Chloro N Methyl 5 Nitro N Phenylbenzamide

Chromatographic Methods for Purity Assessment and Isolation of 2-chloro-N-methyl-5-nitro-N-phenylbenzamide (HPLC, GC)

Chromatographic techniques are indispensable for separating this compound from impurities, starting materials, or byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for both purity assessment and preparative isolation.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a highly suitable method for analyzing moderately polar compounds like this compound. The separation is based on the compound's partitioning between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase. A UV detector is effective for detection, as the nitroaromatic structure strongly absorbs UV light. By comparing the area of the main peak to the total area of all peaks, the purity of a sample can be accurately determined. For isolation, the collected fractions corresponding to the main peak can be combined and the solvent evaporated.

Gas Chromatography (GC): GC is an alternative for purity analysis, provided the compound is thermally stable and sufficiently volatile. The analysis of nitroaromatic compounds by GC often employs a capillary column with a nonpolar or medium-polarity stationary phase. An electron capture detector (ECD) is particularly sensitive for detecting halogenated and nitro-containing compounds, offering very low detection limits. researchgate.net For accurate quantification and purity assessment, a flame ionization detector (FID) can also be used.

Below is a table of prospective chromatographic conditions that would serve as a starting point for method development.

ParameterHPLC MethodGC Method
ColumnC18 (4.6 x 150 mm, 5 µm)DB-5 (30 m x 0.25 mm, 0.25 µm)
Mobile Phase / Carrier GasAcetonitrile:Water (e.g., 70:30 v/v)Helium or Nitrogen
Flow Rate1.0 mL/min1.5 mL/min
TemperatureAmbient (e.g., 25 °C)Injector: 250 °C, Oven: 220 °C, Detector: 280 °C
DetectionUV at 254 nmElectron Capture Detector (ECD) or Flame Ionization Detector (FID)
Injection Volume10 µL1 µL (splitless)

Spectrophotometric Assays for Quantification of this compound in Research Samples

UV-Visible spectrophotometry is a straightforward and cost-effective method for quantifying this compound in solutions. The presence of the nitrobenzene (B124822) chromophore results in strong absorption in the UV region. A derivative of the target compound, 4-methoxy-N-(2-methyl-5-nitrophenyl) benzamide (B126), has been shown to have good optical transmittance, a property that is foundational for spectrophotometric analysis. evitachem.com

The method involves dissolving a precisely weighed sample in a suitable UV-transparent solvent (e.g., methanol (B129727) or acetonitrile) and measuring its absorbance spectrum to identify the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by measuring the absorbance of several standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, absorbance is directly proportional to concentration. This curve is then used to determine the concentration of the compound in unknown research samples.

The following table presents illustrative data for a typical calibration curve.

Concentration (µg/mL)Absorbance at λmax
1.00.112
2.50.275
5.00.551
7.50.824
10.01.103

Electrochemical Detection Methods for this compound

Electrochemical methods offer high sensitivity and selectivity for the detection of electroactive species. The nitro group (-NO₂) in this compound is readily reducible, making the compound a suitable candidate for analysis by techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV). These methods measure the current response of the molecule to a varying applied potential.

Development of an electrochemical sensor would involve selecting an appropriate working electrode (e.g., glassy carbon or a modified electrode) and an electrolyte solution in which the compound is soluble and stable. The potential at which the nitro group is reduced serves as a qualitative identifier, while the peak current is proportional to the concentration of the compound. This allows for sensitive quantification in research samples. The use of modified electrodes, such as those incorporating graphene or nanoparticles, could further enhance sensitivity and lower the limit of detection. mdpi.com

The principles for developing a hypothetical electrochemical detection method are summarized below.

ParameterDescription
TechniqueDifferential Pulse Voltammetry (DPV)
Working ElectrodeGlassy Carbon Electrode (GCE)
Reference ElectrodeAg/AgCl (Silver/Silver Chloride)
Counter ElectrodePlatinum Wire
Supporting Electrolyte0.1 M Phosphate Buffer Solution (PBS) in an aqueous/organic mixture
Principle of DetectionElectrochemical reduction of the nitro (-NO₂) group

Development of Robust Extraction and Sample Preparation Techniques for this compound

Effective sample preparation is critical for removing interfering substances from the sample matrix and concentrating the analyte before analysis. For this compound, common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases. For example, an aqueous sample containing the compound could be extracted into an organic solvent like dichloromethane (B109758) or ethyl acetate, in which the compound has higher solubility. The choice of solvent is crucial and depends on the polarity of the analyte and the sample matrix.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid sorbent packed in a cartridge to adsorb the analyte from a liquid sample. researchgate.netnih.gov For a compound like this compound, a reversed-phase sorbent (e.g., C18) would likely be effective. The sample is passed through the cartridge, interfering components are washed away, and the purified analyte is then eluted with a small volume of an organic solvent. acs.org This technique is highly versatile and can be optimized for various sample types.

The table below compares the key features of LLE and SPE for this application.

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
PrinciplePartitioning between two immiscible liquidsPartitioning between a solid sorbent and a liquid
Solvent ConsumptionHighLow
SelectivityLower; based on general solubilityHigher; can be tailored with specific sorbents
Automation PotentialDifficultHigh
Common ApplicationInitial cleanup of simple matricesTrace enrichment and cleanup of complex matrices

Future Research Directions and Outlook for 2 Chloro N Methyl 5 Nitro N Phenylbenzamide

Emerging Synthetic Technologies Applicable to 2-chloro-N-methyl-5-nitro-N-phenylbenzamide

The synthesis of complex molecules like this compound can be advanced by leveraging modern synthetic technologies that offer improvements in efficiency, selectivity, and sustainability over classical methods. Future research could profitably explore the application of these cutting-edge techniques to this specific molecule.

One of the most promising areas is continuous flow chemistry . This approach, where reactions are conducted in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages. These include enhanced reaction control, improved safety for handling potentially hazardous reagents (such as those used in nitration), and the potential for straightforward scalability. The synthesis of substituted benzamides, which often involves multiple steps including acylation and nitration, is well-suited to flow chemistry setups, which can integrate these steps into a seamless process.

Microwave-assisted synthesis is another technology that could significantly accelerate the synthesis of this compound and its derivatives. By using microwave irradiation to rapidly heat the reaction mixture, this technique can dramatically reduce reaction times from hours to minutes. This would be particularly beneficial for the amide bond formation step, which can sometimes be sluggish.

TechnologyPotential Advantages for Synthesis of this compound
Continuous Flow ChemistryEnhanced safety, improved reaction control, scalability.
Microwave-Assisted SynthesisReduced reaction times, potential for higher yields.
Novel Catalytic SystemsIncreased efficiency, sustainability, and selectivity.

Potential for this compound in Advanced Materials and Nanotechnology Research

The unique combination of functional groups in this compound suggests its potential utility in the burgeoning fields of advanced materials and nanotechnology. The nitroaromatic moiety, in particular, is known for its electron-accepting properties, which can be exploited in the design of novel materials.

In the realm of advanced materials , this compound could serve as a building block for the synthesis of functional polymers or metal-organic frameworks (MOFs). novomof.com The presence of the nitro group could impart interesting optical or electronic properties to these materials. For instance, polymers incorporating this moiety might exhibit nonlinear optical behavior, which is of interest for applications in photonics and telecommunications. Moreover, the benzamide (B126) structure can participate in hydrogen bonding, which could be used to direct the self-assembly of supramolecular structures.

In nanotechnology , nitroaromatic compounds are of interest for their ability to interact with various nanomaterials. researchgate.net For example, they can quench the fluorescence of quantum dots or carbon nanotubes, a property that can be harnessed for the development of chemical sensors. science.gov Future research could explore the use of this compound in the fabrication of sensors for the detection of specific analytes. The interaction of this molecule with metallic nanoparticles could also be investigated for potential applications in catalysis or as antimicrobial agents. The development of chemiresistive sensors based on hybrid materials for detecting nitroaromatic compounds is a growing area of research. researchgate.net

Research AreaPotential Application of this compound
Advanced MaterialsBuilding block for functional polymers with nonlinear optical properties; component of MOFs.
NanotechnologyActive component in fluorescent-based chemical sensors; surface modification of nanoparticles for catalysis.

Computational Design of Novel Derivatives with Enhanced Non-Clinical Properties

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the in-silico design of novel molecules with desired properties. These approaches can be applied to this compound to guide the synthesis of new derivatives with enhanced non-clinical characteristics.

Quantitative Structure-Activity Relationship (QSAR) studies could be employed to correlate the structural features of a series of related benzamide derivatives with their physicochemical properties or biological activities. nih.govnih.govresearchgate.net By systematically modifying the substituents on the aromatic rings and the N-methyl group, it would be possible to build predictive models that can guide the design of new compounds with, for example, improved solubility, thermal stability, or specific electronic properties. Such QSAR models have been successfully applied to understand the properties of various substituted benzamides and nitroaromatic compounds. nih.gov

Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its hypothetical derivatives. tandfonline.com These calculations can be used to predict parameters such as the molecule's dipole moment, polarizability, and frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding its potential applications in electronic materials. DFT can also be used to simulate the interaction of the molecule with other chemical species, which is valuable for designing sensors or catalysts.

Furthermore, molecular dynamics (MD) simulations could be used to study the conformational dynamics of the molecule and its interactions with its environment, such as a solvent or a polymer matrix. This information is critical for understanding how the molecule will behave in a condensed phase and for designing materials with specific macroscopic properties.

Computational MethodApplication to this compound
QSARPrediction of physicochemical properties and biological activities of novel derivatives.
DFTCalculation of electronic structure, reactivity, and spectroscopic properties.
MD SimulationsStudy of conformational dynamics and intermolecular interactions.

Interdisciplinary Research Opportunities Involving this compound

The multifaceted nature of this compound opens up a plethora of opportunities for interdisciplinary research, where collaboration between chemists, physicists, biologists, and materials scientists could lead to significant breakthroughs.

In the field of medicinal chemistry , while adhering to the exclusion of clinical data, the benzamide scaffold is a well-known pharmacophore present in numerous therapeutic agents. mdpi.com Future non-clinical research could explore the potential of this compound and its derivatives as inhibitors of specific enzymes or protein-protein interactions, guided by computational docking studies. nih.gov The nitroaromatic group, while sometimes associated with toxicity, is also a feature of certain antimicrobial and antiparasitic drugs. nih.gov

Collaboration with materials scientists could lead to the incorporation of this compound into novel composite materials. For example, its inclusion in a polymer matrix could be investigated for its effect on the mechanical, thermal, or optical properties of the resulting material. The interaction of this compound with conductive materials could also be explored for applications in organic electronics.

In the area of environmental science , the nitroaromatic and chlorinated functionalities of the molecule suggest that it could be a candidate for studies on the environmental fate and degradation of such compounds. Research in this area could focus on developing new catalytic or biological methods for the remediation of water or soil contaminated with similar pollutants.

Interdisciplinary FieldPotential Research Focus
Medicinal ChemistryNon-clinical investigation as a scaffold for enzyme inhibitors or other bioactive molecules.
Materials ScienceDevelopment of novel composite materials with tailored properties.
Environmental ScienceStudies on the degradation pathways and potential for bioremediation of related compounds.

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-methyl-5-nitro-N-phenylbenzamide, and how can reaction yields be improved?

Methodological Answer: The compound is typically synthesized via a multi-step condensation reaction starting with substituted benzoyl chlorides and aromatic amines. Key steps include:

  • Nitro-group introduction : Nitration of the benzamide precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration .
  • Chlorination : Electrophilic substitution using Cl₂ or SOCl₂, with FeCl₃ as a catalyst to direct regioselectivity .
  • Yield optimization : Use of polar aprotic solvents (e.g., DMF) and microwave-assisted synthesis to reduce reaction time and improve purity .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

Methodological Answer:

  • ¹H/¹³C NMR : The methyl group on the N-phenyl ring appears as a singlet near δ 3.2 ppm (¹H) and δ 38–40 ppm (¹³C). The nitro group deshields adjacent protons, causing distinct splitting patterns .
  • IR Spectroscopy : Key peaks include C=O stretch (~1680 cm⁻¹), NO₂ asymmetric stretch (~1520 cm⁻¹), and C-Cl stretch (~750 cm⁻¹) .
  • X-ray crystallography : For absolute configuration confirmation, single-crystal analysis (e.g., CCDC datasets) is recommended .

Q. What preliminary assays are used to evaluate its antimicrobial activity?

Methodological Answer:

  • Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–200 µg/mL concentrations .
  • MIC determination : Broth microdilution methods with resazurin as a viability indicator .
  • Controls : Compare with standard antibiotics (e.g., ampicillin) and solvent-only blanks to rule out false positives .

Advanced Research Questions

Q. How do computational models predict the reactivity of the nitro and chloro substituents in nucleophilic substitution reactions?

Methodological Answer:

  • DFT calculations : Use Gaussian or ORCA software to compute electrostatic potential maps, identifying electron-deficient sites (e.g., nitro group at C5 directs nucleophilic attack to C2) .
  • Transition state analysis : Compare activation energies for Cl⁻ vs. F⁻ substitution to rationalize regioselectivity .
  • Solvent effects : Include PCM models to simulate polar vs. nonpolar environments .

Q. How can contradictory bioactivity data (e.g., anticancer vs. toxicity) be reconciled in mechanistic studies?

Methodological Answer:

  • Dose-response profiling : Establish IC₅₀ values in cancer (e.g., MCF-7) vs. normal (e.g., HEK293) cell lines .
  • Apoptosis assays : Use Annexin V/PI staining and caspase-3 activation to differentiate cytotoxic mechanisms .
  • SAR analysis : Modify the N-methyl or nitro group to isolate toxicity from efficacy .

Q. What strategies validate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH stability studies : Incubate in buffers (pH 1.2–7.4) and analyze degradation via HPLC-MS .
  • Metabolite identification : Use liver microsomes (e.g., rat S9 fraction) to detect nitro-reduction or demethylation products .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and monitor impurity formation .

Q. How can structural analogs be designed to enhance solubility without compromising activity?

Methodological Answer:

  • Functional group substitution : Replace the chloro group with a hydroxyl or methoxy group to improve hydrophilicity .
  • Prodrug approaches : Introduce ester linkages (e.g., acetyl) for hydrolytic activation in vivo .
  • Co-crystallization : Screen with cyclodextrins or PEG derivatives to enhance aqueous stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.